

# 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 chemical properties

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## Compound of Interest

Compound Name: 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

Cat. No.: B562390

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## Technical Guide: 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8**. This deuterated compound is a critical tool in pharmaceutical research and development, primarily serving as an internal standard for quantitative analysis.

## Core Chemical Properties

**1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8** is the deuterium-labeled version of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.<sup>[1]</sup> The incorporation of eight deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is essential for its use in mass spectrometry-based assays. The physical and chemical properties are summarized below.

Property	Value	References
Chemical Name	1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8	[2]
Synonyms	1-[4-(4-Hydroxyphenyl)-1-piperazinyl]ethanone-d8, 4-(4-Acetylpiperazino)phenol-d8	[3]
CAS Number	1185055-85-9	[3][4]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	228.32 g/mol (Calculated based on deuteration)	N/A
Non-Deuterated MW	220.27 g/mol	[5][6][7][8][9]
Appearance	White to off-white crystalline powder/solid	[7][8]
Melting Point	180-185 °C (for non-deuterated form)	[9][10]
Boiling Point	456.2±40.0 °C (Predicted for non-deuterated form)	[10]
Solubility	Slightly soluble in water	[8]
Purity	≥ 98-99%	[7]

## Synthesis and Characterization

The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine is a well-documented process. The deuterated analogue is synthesized using similar methodologies, employing deuterated starting materials.

## Experimental Protocol: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

A common method for synthesizing the non-deuterated compound, which can be adapted for the deuterated version, involves the acetylation of 4-(1-piperazinyl)phenol.[\[11\]](#)[\[12\]](#)

Materials:

- 4-(1-Piperazinyl)phenol dihydrobromide
- Acetic anhydride
- Potassium carbonate
- 1,4-Dioxane
- Diluted hydrochloric acid solution
- Ammonium hydroxide
- Ethanol

Procedure:

- A mixture of 4-(1-piperazinyl)phenol dihydrobromide (33.8 parts), acetic anhydride (11.2 parts), and potassium carbonate (42 parts) is suspended in 1,4-dioxane (300 parts).[\[11\]](#)
- The mixture is stirred and refluxed for 3 days.[\[11\]](#)
- After cooling, the reaction mixture is filtered, and the filtrate is evaporated to dryness.[\[11\]](#)
- The solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes.[\[11\]](#)
- The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution.[\[11\]](#)
- The acidic solution is extracted with trichloromethane.[\[11\]](#)
- The aqueous phase is separated and neutralized with ammonium hydroxide to precipitate the product.[\[11\]](#)

- The final product is collected by filtration and recrystallized from ethanol.[11]

This process yields 1-acetyl-4-(4-hydroxyphenyl)piperazine with a reported melting point of 181.3°C.[11] An alternative patented method using an alcohol-water solution as the solvent reports yields of up to 80%.[12]

## Characterization

The structural confirmation and purity assessment of 1-Acetyl-4-(4-hydroxyphenyl)piperazine are typically performed using a combination of spectroscopic and chromatographic techniques. For the deuterated analogue, mass spectrometry is crucial to confirm the incorporation of deuterium atoms. A study on the non-deuterated compound utilized FT-IR, FT-Raman, <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and UV-Visible spectroscopy for comprehensive characterization.[13]

## Applications in Research and Drug Development

**1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8** is primarily used as an analytical and research reference standard.[2] Its most significant application is as an internal standard for the quantification of cetirizine and its enantiomers in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16]

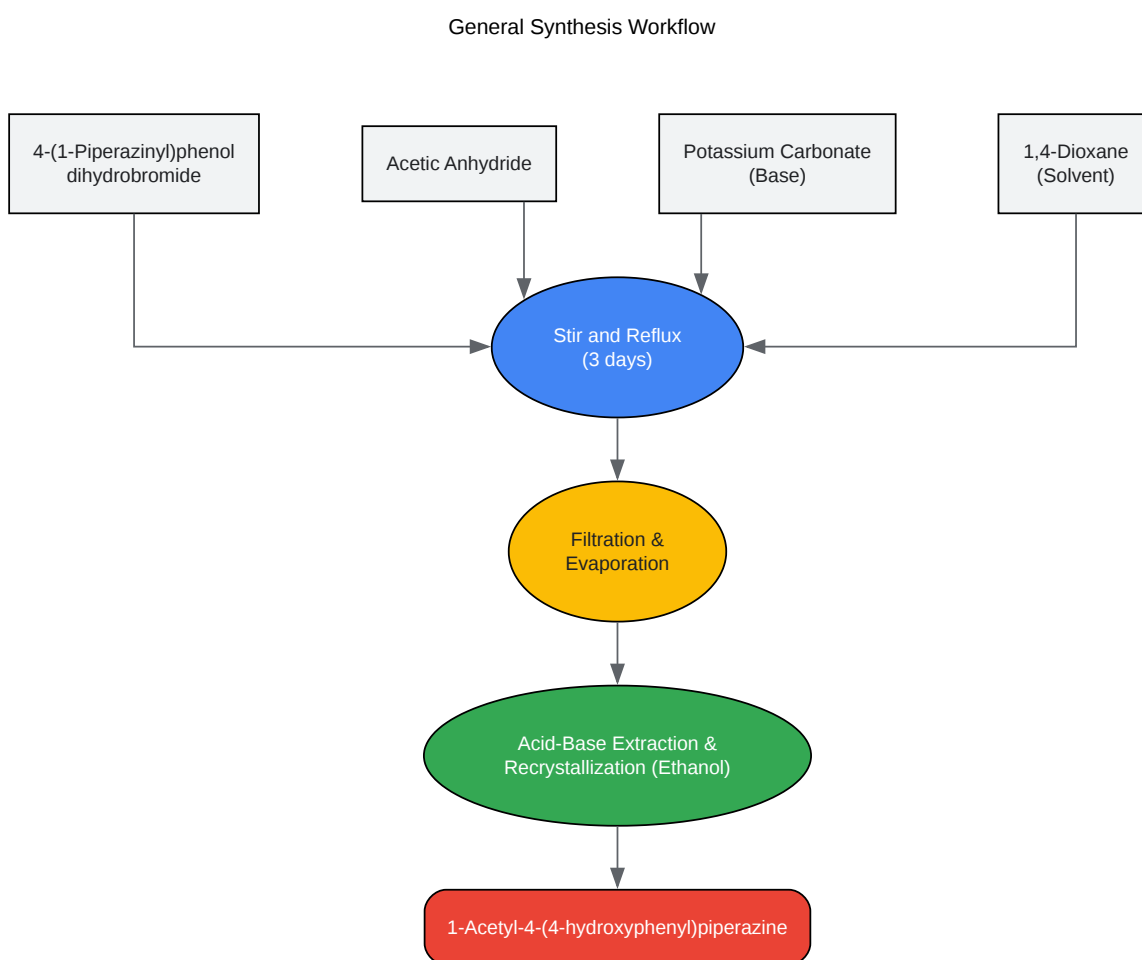
Cetirizine, a second-generation antihistamine and a metabolite of hydroxyzine, is a selective histamine H<sub>1</sub>-receptor antagonist used to treat allergic rhinitis and urticaria.[14][16][17] Due to the structural similarity, **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8** co-elutes with cetirizine during chromatographic separation but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

The non-deuterated parent compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is a versatile pharmaceutical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[6][8] It has been investigated for its potential antioxidant properties due to its phenolic structure and has been explored in the development of analgesics, anti-inflammatory medications, and agents targeting neurological disorders.[7]

## Visualized Workflows and Relationships

## Synthesis Workflow

The following diagram illustrates the general synthesis process for 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

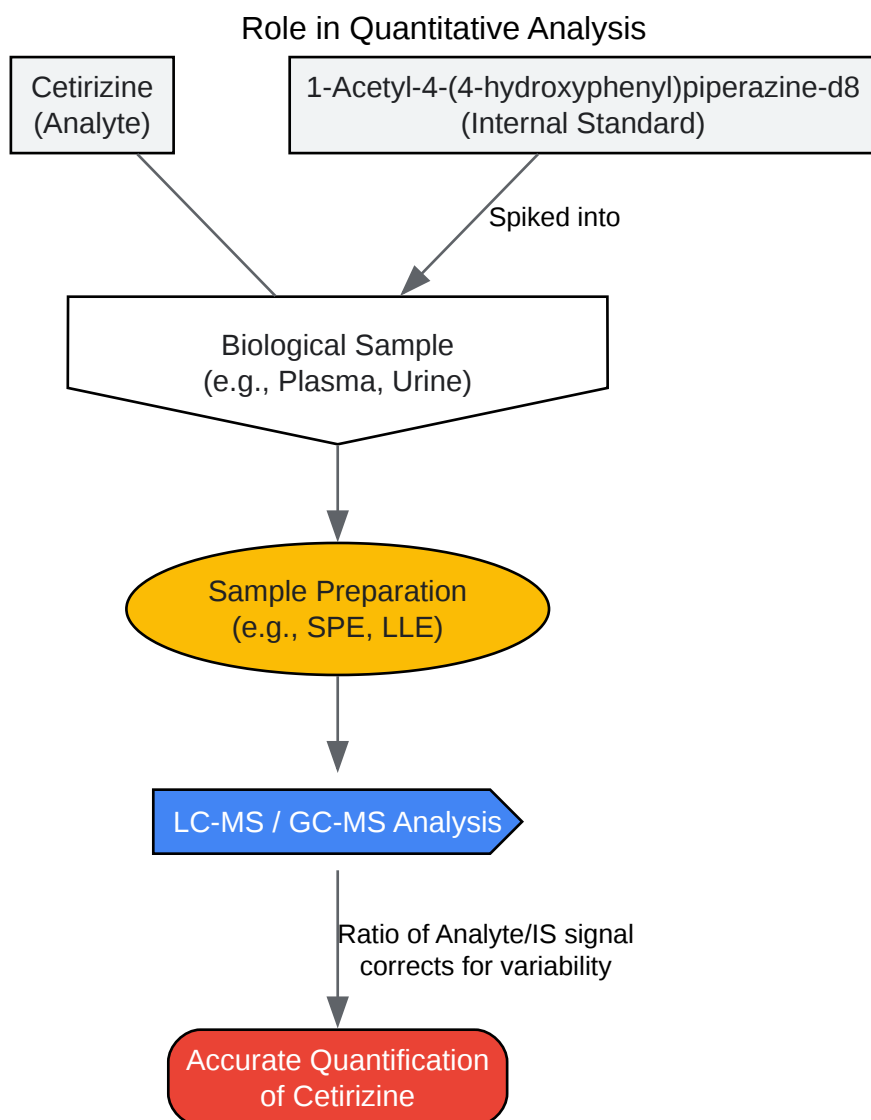


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Caption: General Synthesis Workflow for 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

## Role as an Internal Standard

This diagram illustrates the logical relationship of **1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8** as an internal standard in the quantitative analysis of Cetirizine.



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